molecular formula C9H12ClNO B1271803 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone CAS No. 565195-14-4

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone

Cat. No.: B1271803
CAS No.: 565195-14-4
M. Wt: 185.65 g/mol
InChI Key: KINLEKFUTAPEHI-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone: is an organic compound characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 1,2,5-trimethyl-1H-pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2,5-trimethyl-1H-pyrrole, which can be obtained through the cyclization of appropriate precursors.

    Chlorination: The 1,2,5-trimethyl-1H-pyrrole is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Acylation: The chlorinated intermediate is then reacted with an ethanone derivative, such as acetyl chloride, under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone depends on its specific application:

    Biological Systems: The compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.

    Chemical Reactions: In organic synthesis, it acts as an electrophile, participating in various nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-propanone: Similar structure but with a propanone moiety.

    2-Bromo-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone: Similar structure but with a bromo group instead of a chloro group.

    1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-ethanone: Lacks the chloro group.

Properties

IUPAC Name

2-chloro-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-4-8(9(12)5-10)7(2)11(6)3/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINLEKFUTAPEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368548
Record name 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565195-14-4
Record name 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one
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